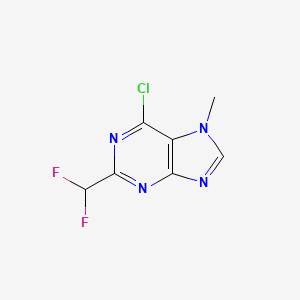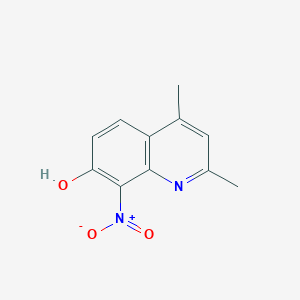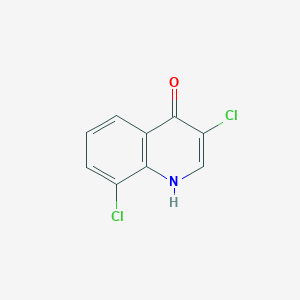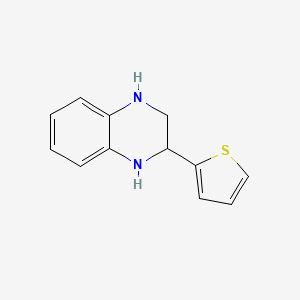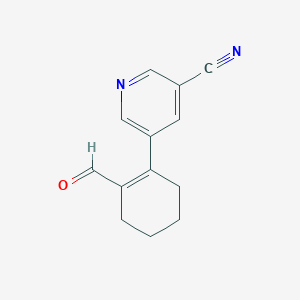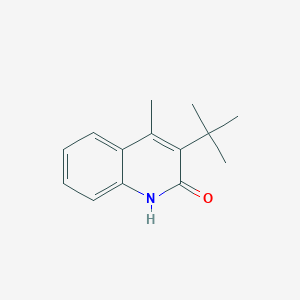
(3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Benzyl-3-methyl-1,4-diazepan-2-one is a chiral compound belonging to the class of diazepanes. This compound is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, a benzyl group at position 1, and a methyl group at position 3. The presence of the chiral center at position 1 gives rise to its ®-enantiomer, which can exhibit unique biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-methyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-benzyl-N-methyl-ethylenediamine with a suitable carbonyl compound under acidic or basic conditions to form the diazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of ®-1-Benzyl-3-methyl-1,4-diazepan-2-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to enhance the efficiency of the cyclization reaction, and purification steps such as crystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
®-1-Benzyl-3-methyl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced diazepane derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
®-1-Benzyl-3-methyl-1,4-diazepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-1-Benzyl-3-methyl-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-1-Benzyl-3-methyl-1,4-diazepan-2-one: The enantiomer of the compound, which may exhibit different biological activities.
1-Benzyl-1,4-diazepane: Lacks the methyl group at position 3, leading to different chemical and biological properties.
3-Methyl-1,4-diazepan-2-one: Lacks the benzyl group at position 1, resulting in distinct characteristics.
Uniqueness
®-1-Benzyl-3-methyl-1,4-diazepan-2-one is unique due to its specific substitution pattern and chiral center, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
1344017-37-3 |
|---|---|
分子式 |
C13H18N2O |
分子量 |
218.29 g/mol |
IUPAC名 |
(3R)-1-benzyl-3-methyl-1,4-diazepan-2-one |
InChI |
InChI=1S/C13H18N2O/c1-11-13(16)15(9-5-8-14-11)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,8-10H2,1H3/t11-/m1/s1 |
InChIキー |
BFFGXWRCCQJVKW-LLVKDONJSA-N |
異性体SMILES |
C[C@@H]1C(=O)N(CCCN1)CC2=CC=CC=C2 |
正規SMILES |
CC1C(=O)N(CCCN1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)
![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)


![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)
